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Compound of Interest

Compound Name: ML299

Cat. No.: B609138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ML299, chemically known as 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-

triazaspiro[4.5]decan-8-yl]-1-methylethyl]benzamide, is a potent dual inhibitor of phospholipase

D1 (PLD1) and PLD2.[1] Structure-activity relationship (SAR) studies have revealed that the

biological activity of ML299 is enantiospecific, with the (S)-enantiomer exhibiting significantly

greater potency than its (R)-counterpart. This document provides a comprehensive overview of

the enantioselective synthesis of ML299, focusing on the core chemical transformations and

methodologies.

Chemical Structure and Properties
Identifier Value

IUPAC Name

4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-

1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-

yl]benzamide[2][3]

Molecular Formula C₂₃H₂₆BrFN₄O₂[2][3]

Molecular Weight 489.39 g/mol

CAS Number 1426916-00-8[1]

Chirality (S)-enantiomer
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Enantioselective Synthetic Strategy
The enantioselective synthesis of ML299 hinges on the introduction of a chiral (S)-β-methyl

group, a structural feature crucial for its potent inhibitory activity against PLD1. The synthetic

approach involves the construction of the 1,3,8-triazaspiro[4.5]decane core, followed by the

diastereoselective alkylation with a chiral building block, and subsequent amide coupling.

Synthetic Workflow

1-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Reductive Amination

(S)-tert-Butyl (1-oxopropan-2-yl)carbamate

(S)-tert-Butyl (1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)carbamate

NaBH(OAc)₃

Boc Deprotection

TFA or HCl

(S)-8-(2-Aminopropyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Amide Coupling

4-Bromobenzoyl chloride

ML299

Base (e.g., Et₃N)
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Caption: Synthetic workflow for the enantioselective synthesis of ML299.

Key Experimental Protocols
The synthesis can be broadly divided into three key stages:

Synthesis of the Spirocyclic Core: The 1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

core is prepared through a multi-step sequence, typically starting from piperidin-4-one.

Enantioselective Alkylation: The chirality of ML299 is introduced via a reductive amination

reaction. This involves the coupling of the spirocyclic core with an enantiopure chiral building

block, such as (S)-tert-butyl (1-oxopropan-2-yl)carbamate, which can be derived from (S)-

alanine.

Reaction: 1-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is reacted with (S)-tert-

butyl (1-oxopropan-2-yl)carbamate in the presence of a reducing agent like sodium

triacetoxyborohydride.

Product: This step yields the Boc-protected intermediate, (S)-tert-butyl (1-(1-(3-

fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)carbamate.

Deprotection and Amide Coupling: The final step involves the removal of the Boc protecting

group and the subsequent coupling with 4-bromobenzoyl chloride.

Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid

or hydrochloric acid in dioxane) to afford the chiral amine.

Amide Coupling: The resulting amine is then acylated with 4-bromobenzoyl chloride in the

presence of a base, such as triethylamine, to yield the final product, ML299.

Quantitative Data
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Step Reactants Product Yield (%)
Enantiomeric
Excess (ee)

Reductive

Amination

1-(3-

Fluorophenyl)-1,

3,8-

triazaspiro[4.5]de

can-4-one, (S)-

tert-Butyl (1-

oxopropan-2-

yl)carbamate

(S)-tert-Butyl (1-

(1-(3-

fluorophenyl)-4-

oxo-1,3,8-

triazaspiro[4.5]de

can-8-yl)propan-

2-yl)carbamate

Not Reported >98%

Amide Coupling

(S)-8-(2-

Aminopropyl)-1-

(3-

fluorophenyl)-1,3

,8-

triazaspiro[4.5]de

can-4-one, 4-

Bromobenzoyl

chloride

ML299 Not Reported >98%

Note: Specific yields for each step in the enantioselective synthesis of ML299 are not detailed

in the primary literature abstracts. The enantiomeric excess is inferred from the use of

enantiopure starting materials and methods that are known to proceed with high

stereochemical fidelity.

Signaling Pathway Context
The development of ML299 as a dual PLD1/2 inhibitor is significant in the context of cell

signaling. PLD enzymes are key components of various signaling pathways, and their

dysregulation is implicated in several diseases, including cancer.
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Caption: Inhibition of the PLD signaling pathway by ML299.

Conclusion
The enantioselective synthesis of ML299 is a well-defined process that relies on the strategic

introduction of a chiral center via reductive amination with an enantiopure building block. The

(S)-configuration is paramount for the potent dual inhibitory activity against PLD1 and PLD2.

This technical guide provides a foundational understanding of the synthetic route and key

experimental considerations for researchers in the field of medicinal chemistry and drug

development. Further optimization of reaction conditions and detailed characterization of

intermediates would be necessary for large-scale synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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